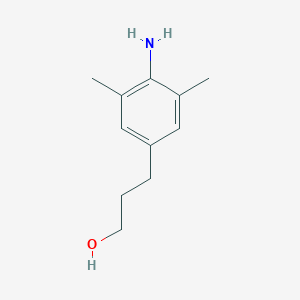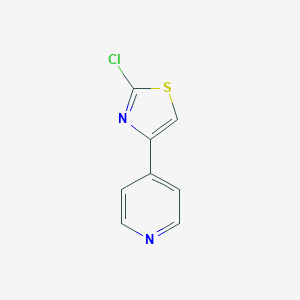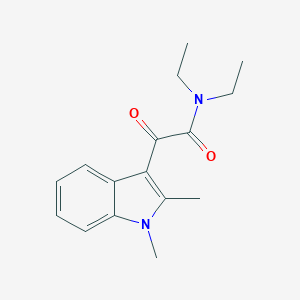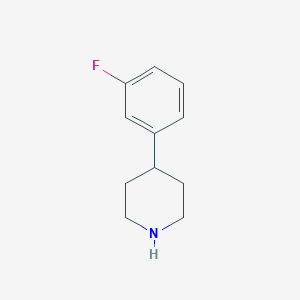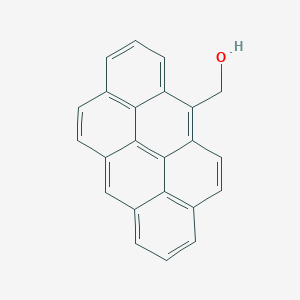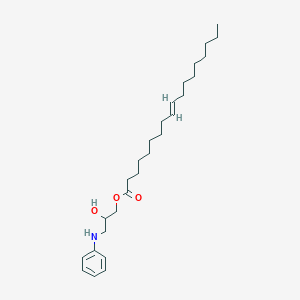
(3-anilino-2-hydroxypropyl) (E)-octadec-9-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-anilino-2-hydroxypropyl) (E)-octadec-9-enoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a derivative of aniline and oleic acid, and its synthesis method involves the reaction between aniline, oleic acid, and epichlorohydrin.
Aplicaciones Científicas De Investigación
(3-anilino-2-hydroxypropyl) (E)-octadec-9-enoate has shown potential applications in various scientific research fields, including cancer therapy, drug delivery, and gene therapy. In cancer therapy, it has been shown to inhibit the growth of cancer cells by inducing apoptosis. In drug delivery, it has been used as a carrier for delivering drugs to specific cells or tissues. In gene therapy, it has been used as a vector for delivering therapeutic genes to cells.
Mecanismo De Acción
The mechanism of action of (3-anilino-2-hydroxypropyl) (E)-octadec-9-enoate involves its ability to interact with cellular membranes and proteins. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It can also disrupt the cellular membrane, leading to cell death. In drug delivery, it can target specific cells or tissues by binding to specific receptors on the cell surface.
Efectos Bioquímicos Y Fisiológicos
(3-anilino-2-hydroxypropyl) (E)-octadec-9-enoate has been shown to have both biochemical and physiological effects. It can inhibit the growth of cancer cells, induce apoptosis, and disrupt cellular membranes. It can also target specific cells or tissues for drug delivery. However, its effects on normal cells and tissues are not well understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (3-anilino-2-hydroxypropyl) (E)-octadec-9-enoate in lab experiments include its potential for cancer therapy, drug delivery, and gene therapy. It is also relatively easy to synthesize and purify. However, its limitations include its potential toxicity and lack of understanding of its effects on normal cells and tissues.
Direcciones Futuras
There are several future directions for research on (3-anilino-2-hydroxypropyl) (E)-octadec-9-enoate. These include:
1. Investigating its effects on normal cells and tissues to better understand its potential toxicity.
2. Developing more efficient synthesis methods to reduce the cost and time required for production.
3. Studying its potential applications in other fields, such as agriculture and environmental science.
4. Exploring its potential as a diagnostic tool for cancer and other diseases.
5. Investigating its potential as a treatment for other diseases, such as Alzheimer's and Parkinson's.
Conclusion:
In conclusion, (3-anilino-2-hydroxypropyl) (E)-octadec-9-enoate is a chemical compound that has shown potential applications in various scientific research fields. Its synthesis method involves the reaction between aniline, oleic acid, and epichlorohydrin. Its mechanism of action involves its ability to interact with cellular membranes and proteins. Its advantages include its potential for cancer therapy, drug delivery, and gene therapy, while its limitations include its potential toxicity and lack of understanding of its effects on normal cells and tissues. There are several future directions for research on (3-anilino-2-hydroxypropyl) (E)-octadec-9-enoate, including investigating its effects on normal cells and tissues and developing more efficient synthesis methods.
Métodos De Síntesis
The synthesis of (3-anilino-2-hydroxypropyl) (E)-octadec-9-enoate involves the reaction between aniline, oleic acid, and epichlorohydrin. The reaction takes place in the presence of a base catalyst, such as sodium hydroxide or potassium hydroxide. The product is then purified by column chromatography or recrystallization.
Propiedades
Número CAS |
102390-02-3 |
|---|---|
Nombre del producto |
(3-anilino-2-hydroxypropyl) (E)-octadec-9-enoate |
Fórmula molecular |
C27H45NO3 |
Peso molecular |
431.7 g/mol |
Nombre IUPAC |
(3-anilino-2-hydroxypropyl) (E)-octadec-9-enoate |
InChI |
InChI=1S/C27H45NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-27(30)31-24-26(29)23-28-25-20-17-16-18-21-25/h9-10,16-18,20-21,26,28-29H,2-8,11-15,19,22-24H2,1H3/b10-9+ |
Clave InChI |
ZSQHZTSVIIYJNV-MDZDMXLPSA-N |
SMILES isomérico |
CCCCCCCC/C=C/CCCCCCCC(=O)OCC(CNC1=CC=CC=C1)O |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(CNC1=CC=CC=C1)O |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)OCC(CNC1=CC=CC=C1)O |
Sinónimos |
3-(N-phenylamino)-1,2-propanediol 1-oleoyl ester MEPAP 1-oleyl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



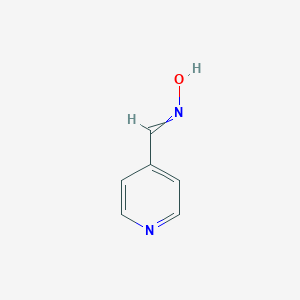
![Methyl 3-methylthieno[2,3-C]pyridine-2-carboxylate](/img/structure/B27921.png)
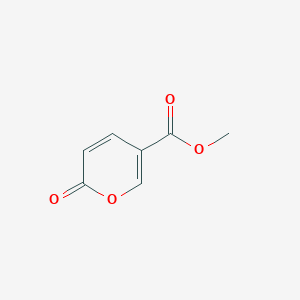
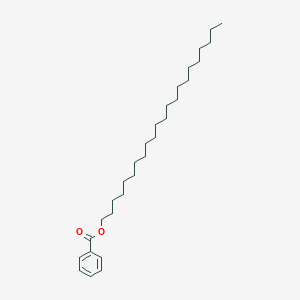
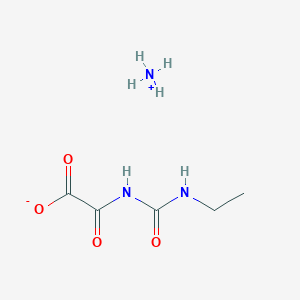
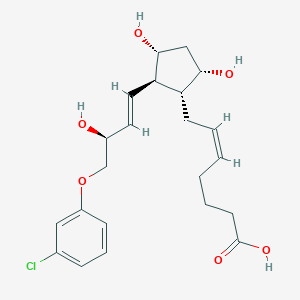
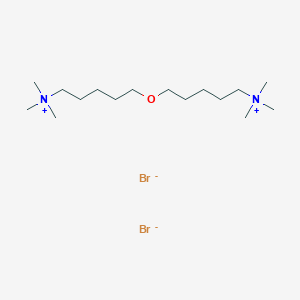
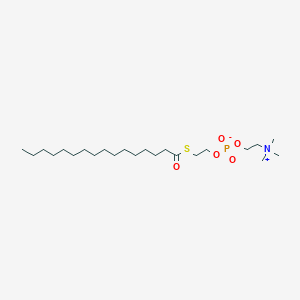
![2,2-Dimethylpropane-1,3-diol;hexanedioic acid;hexane-1,6-diol;2-[4-(2-hydroxyethoxy)phenoxy]ethanol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B27943.png)
